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4-hydroxy-L-glutamate(1-)

Cat. No.: B1242725
M. Wt: 162.12 g/mol
InChI Key: HBDWQSHEVMSFGY-SCQFTWEKSA-M
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Description

4-hydroxy-L-glutamate(1-) is the anionic form of 4-hydroxy-L-glutamic acid, a crucial intermediate in several biochemical pathways. This compound belongs to the class of glutamic acid derivatives and plays a significant role in the metabolism of gamma-hydroxyglutamic acid . It is a primary metabolite involved in the arginine and proline metabolism pathway (map00330) , where it acts as a substrate for the enzyme 4-hydroxyglutamate transaminase (EC 2.6.1.23) . The enzymatic reaction involves the transfer of an amino group between erythro-4-hydroxy-L-glutamate and 2-oxoglutarate, resulting in the production of (4R)-4-hydroxy-2-oxoglutarate and L-glutamate . This reaction is a key step in the degradation pathway of trans-4-hydroxy-L-proline, a critical component that contributes to the structural stability of the collagen triple helix . In humans, 4-hydroxy-L-glutamic acid participates in enzymatic reactions and has been implicated in metabolic disorders such as hyperprolinemia type II and arginine:glycine amidinotransferase deficiency (AGAT deficiency) . The compound exists in all living organisms, from bacteria to humans , and serves as a biosynthetic product from pyrroline hydroxycarboxylic acid via the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase . Its chemical formula is C5H8NO5- , and it has an average molecular weight of 163.13 g/mol . Researchers value this compound for studying amino acid metabolism, enzymatic transamination reactions, and the molecular basis of related metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NO5- B1242725 4-hydroxy-L-glutamate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8NO5-

Molecular Weight

162.12 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-hydroxypentanedioate

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2-,3?/m0/s1

InChI Key

HBDWQSHEVMSFGY-SCQFTWEKSA-M

SMILES

C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])O

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(C(=O)[O-])O

Origin of Product

United States

Nomenclature and Stereoisomerism of 4 Hydroxy L Glutamate 1

Systematic Naming Conventions

The systematic name for 4-hydroxy-L-glutamate as a neutral molecule is 2-amino-4-hydroxypentanedioic acid. hmdb.caphytobank.ca The "(1-)" in 4-hydroxy-L-glutamate(1-) indicates that it is an anion with a net charge of -1. nih.gov This anionic form, specifically an L-alpha-amino acid anion, results from the deprotonation of a carboxy group and the protonation of the amino group. nih.gov The International Union of Pure and Applied Chemistry (IUPAC) name for this specific anionic form is (2S)-2-azaniumyl-4-hydroxypentanedioate. nih.gov

Nomenclature Type Name
Systematic Name2-amino-4-hydroxypentanedioic acid hmdb.caphytobank.ca
IUPAC Name (anion)(2S)-2-azaniumyl-4-hydroxypentanedioate nih.gov
Common Name4-Hydroxyglutamic acid hmdb.caontosight.ai
Anion Name4-hydroxy-L-glutamate(1-) nih.gov

Isomeric Forms and Stereochemical Designations

The presence of two chiral centers in 4-hydroxyglutamic acid, at the second (α-carbon) and fourth carbon atoms, results in the existence of four possible stereoisomers. The designation "L-" in 4-hydroxy-L-glutamate refers to the configuration at the α-carbon, which is analogous to that of L-glutamic acid. The configuration at the fourth carbon introduces further isomeric possibilities.

Erythro- and Threo- Isomers

The relative configuration of the two chiral centers is described using the erythro- and threo- nomenclature. This system is used to distinguish between diastereomers. In the context of 4-hydroxyglutamic acid, the erythro isomer has the amino and hydroxyl groups on the same side in a Fischer projection, while in the threo isomer, they are on opposite sides. nih.govnih.govacs.org The L-isomers are further specified as erythro-L-hydroxyglutamic acid and threo-L-hydroxyglutamic acid. nih.gov

(2S,4S) and (2S,4R) Configurations

A more precise and unambiguous method for designating stereoisomers is the Cahn-Ingold-Prelog (CIP) system, which assigns an R or S configuration to each chiral center. For 4-hydroxy-L-glutamate, where the α-carbon is in the S configuration (as in L-glutamic acid), the two possible diastereomers are:

(2S,4R)-4-hydroxy-L-glutamic acid : This corresponds to the erythro form. hmdb.caymdb.ca

(2S,4S)-4-hydroxy-L-glutamic acid : This corresponds to the threo form. ontosight.ainih.gov

These different stereoisomers have been shown to exhibit varied biological activities, for instance, interacting differently with metabotropic glutamate (B1630785) receptors. nih.gov

Isomer Name CIP Configuration
erythro-4-hydroxy-L-glutamic acid(2S,4R)-2-amino-4-hydroxypentanedioic acid hmdb.caymdb.ca
threo-4-hydroxy-L-glutamic acid(2S,4S)-2-amino-4-hydroxypentanedioic acid ontosight.ai

Relationship to L-Glutamic Acid Structural Classifications

4-Hydroxy-L-glutamate(1-) is structurally classified as a derivative of glutamic acid. hmdb.caphytobank.cahmdb.ca Specifically, it belongs to the class of organic compounds known as glutamic acid and derivatives. hmdb.caphytobank.cahmdb.ca These are compounds that contain a glutamic acid core or a derivative formed by reactions at the amino or carboxy groups, or by the substitution of a hydrogen atom. hmdb.caphytobank.cahmdb.ca The addition of a hydroxyl group at the 4-position of the L-glutamic acid backbone creates 4-hydroxy-L-glutamate. This modification introduces a new chiral center and alters the molecule's polarity and potential for hydrogen bonding, which in turn influences its biological properties. Functionally, 4-hydroxy-L-glutamate(1-) is related to L-glutamate(1-). nih.gov

Biosynthesis and Metabolic Pathways of 4 Hydroxy L Glutamate 1

Central Role in Amino Acid Metabolic Networks

4-Hydroxy-L-glutamate(1-), a derivative of the amino acid glutamic acid, occupies a significant position at the intersection of several key metabolic pathways. Its formation and degradation are intricately linked to the metabolism of other amino acids, particularly arginine, proline, and hydroxyproline (B1673980). This interconnectivity highlights its importance in maintaining cellular homeostasis and providing intermediates for various biosynthetic and catabolic processes.

Interconnection with Arginine and Proline Metabolism

The metabolic pathways of arginine and proline are closely intertwined, and 4-hydroxy-L-glutamate(1-) serves as a key intermediate linking these networks. Proline metabolism, in particular, directly feeds into the formation of 4-hydroxy-L-glutamate(1-). Proline can be hydroxylated to form hydroxyproline, which is then catabolized through a series of enzymatic reactions that ultimately yield 4-hydroxy-L-glutamate(1-).

Furthermore, both arginine and proline can be converted to glutamate (B1630785). nih.gov The catabolism of arginine produces ornithine, which can be further metabolized to glutamate-γ-semialdehyde, a precursor for both proline and glutamate. Given that 4-hydroxy-L-glutamate(1-) is a hydroxylated form of glutamate, any pathway that generates glutamate can indirectly contribute to the pool of substrates for 4-hydroxy-L-glutamate(1-) synthesis. The reversible nature of some of these reactions allows for a dynamic interplay between these amino acid pools, ensuring that the cell can respond to changing metabolic demands.

Position within Hydroxyproline Catabolic Pathways

The primary route for the formation of 4-hydroxy-L-glutamate(1-) in many organisms is through the catabolism of trans-4-hydroxy-L-proline, a major component of collagen. qmul.ac.ukgenome.jp When collagen is broken down, trans-4-hydroxy-L-proline is released and subsequently catabolized in the mitochondria. This pathway involves a series of enzymatic steps that convert trans-4-hydroxy-L-proline into 4-hydroxy-L-glutamate(1-).

The catabolism of 4-hydroxyproline (B1632879) is a critical process, and disruptions in this pathway can lead to metabolic disorders. For instance, primary hyperoxaluria type 3 is an inborn error of 4-hydroxyproline metabolism. nih.gov In this condition, a deficiency in the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) leads to the accumulation of upstream metabolites, including 4-hydroxyglutamate. nih.gov This underscores the central role of 4-hydroxy-L-glutamate(1-) in this pathway and its importance in preventing the buildup of potentially toxic intermediates.

Enzymatic Synthesis and Interconversion Mechanisms

The synthesis and interconversion of 4-hydroxy-L-glutamate(1-) are catalyzed by a specific set of enzymes that facilitate its formation from precursors and its conversion to other metabolic intermediates. These enzymes play crucial roles in regulating the flow of metabolites through the interconnected amino acid pathways.

Role of Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (ALDH4A1) in Formation

Delta-1-pyrroline-5-carboxylate dehydrogenase, also known as ALDH4A1, is a key mitochondrial enzyme involved in the final step of proline catabolism. nih.govwikipedia.org It catalyzes the NAD+-dependent oxidation of γ-glutamate semialdehyde to L-glutamate. nih.gov While its primary role is in proline degradation, ALDH4A1 also participates in the catabolism of hydroxyproline. nih.gov In this pathway, it catalyzes the oxidation of 4-hydroxy-L-glutamate-γ-semialdehyde to erythro-4-hydroxy-L-glutamate. nih.gov This reaction is a critical step in the conversion of hydroxyproline to a usable metabolic intermediate. The enzyme is a homodimer and a member of the aldehyde dehydrogenase (ALDH) superfamily. ebi.ac.uk

Catalysis by 4-Hydroxyglutamate Transaminase (EC 2.6.1.23)

4-Hydroxyglutamate transaminase (EC 2.6.1.23) is an enzyme that catalyzes the reversible transamination of erythro-4-hydroxy-L-glutamate. qmul.ac.ukebi.ac.uk The reaction involves the transfer of an amino group from erythro-4-hydroxy-L-glutamate to 2-oxoglutarate, resulting in the formation of (4R)-4-hydroxy-2-oxoglutarate and L-glutamate. qmul.ac.uk This enzyme is a key player in the degradation pathway of trans-4-hydroxy-L-proline. qmul.ac.ukgenome.jp Interestingly, oxaloacetate can serve as an alternative amino group acceptor to 2-oxoglutarate. qmul.ac.ukgenome.jp There is evidence to suggest that 4-hydroxyglutamate transaminase may be identical to aspartate transaminase (EC 2.6.1.1). qmul.ac.ukgenome.jp

Involvement of Aspartate Aminotransferases (GOT1, GOT2)

Aspartate aminotransferases, which exist in both cytoplasmic (GOT1) and mitochondrial (GOT2) isoforms, are crucial enzymes in amino acid metabolism. frontiersin.orgwikipedia.org They catalyze the reversible transamination between aspartate and α-ketoglutarate to form oxaloacetate and glutamate. frontiersin.org Research has shown that these enzymes can also act on 4-hydroxy-L-glutamate. Specifically, they can catalyze the conversion of 4-hydroxy-L-glutamate to 4-hydroxy-2-oxoglutarate. qmul.ac.uk This activity links the metabolism of 4-hydroxy-L-glutamate to the malate-aspartate shuttle and other central metabolic pathways. wikipedia.org The ability of GOT1 and GOT2 to process 4-hydroxy-L-glutamate highlights the metabolic plasticity of these enzymes and their role in integrating various amino acid degradation pathways. foodb.ca

EnzymeEC NumberFunction
Delta-1-Pyrroline-5-Carboxylate Dehydrogenase1.2.1.88Catalyzes the oxidation of 4-hydroxy-L-glutamate-γ-semialdehyde to erythro-4-hydroxy-L-glutamate. nih.govuniprot.org
4-Hydroxyglutamate Transaminase2.6.1.23Catalyzes the reversible transamination of erythro-4-hydroxy-L-glutamate to (4R)-4-hydroxy-2-oxoglutarate. qmul.ac.ukebi.ac.uk
Aspartate Aminotransferase (Cytoplasmic)2.6.1.1Catalyzes the transamination of 4-hydroxy-L-glutamate to 4-hydroxy-2-oxoglutarate. foodb.cauniprot.org
Aspartate Aminotransferase (Mitochondrial)2.6.1.1Catalyzes the transamination of 4-hydroxy-L-glutamate to 4-hydroxy-2-oxoglutarate. wikipedia.orgfoodb.ca

Other Enzyme-Mediated Transformations

Beyond its primary synthesis and degradation routes, 4-hydroxy-L-glutamate(1-) is a substrate for other enzymatic transformations. One notable reaction is its conversion to L-4-hydroxyglutamate semialdehyde. hmdb.canp-mrd.org This transformation is catalyzed by the mitochondrial enzyme proline dehydrogenase 1. hmdb.canp-mrd.org This reaction is a step in the metabolic pathway involving the degradation of hydroxyproline. nih.gov

Precursors and Products of 4-Hydroxy-L-Glutamate(1-) in Biochemical Reactions

The metabolic role of 4-hydroxy-L-glutamate(1-) is defined by its position as an intermediate, connecting the catabolism of specific amino acids to central metabolic pathways. Its formation from pyrroline (B1223166) precursors and its subsequent conversion to keto acids are critical steps in these processes.

4-Hydroxy-L-glutamate(1-) is biosynthesized from a pyrroline-based precursor, specifically (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylate, also known as pyrroline hydroxycarboxylic acid. hmdb.canp-mrd.orgebi.ac.uk This reaction is a key step in the catabolism of hydroxyproline. nih.gov The conversion is catalyzed by the mitochondrial enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as ALDH4A1. hmdb.canp-mrd.orgnih.gov This enzyme facilitates the oxidation of the pyrroline compound to yield erythro-4-hydroxy-L-glutamate. nih.gov The reaction requires NAD+ or NADP+ as a cofactor. ebi.ac.uk

Table 1: Enzymatic Synthesis of 4-Hydroxy-L-Glutamate(1-) from Pyrroline Carboxylate

PrecursorEnzymeProductCofactor
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylateΔ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH), mitochondrialerythro-4-Hydroxy-L-glutamate(1-)NAD(P)+

This transamination is catalyzed by several enzymes, including aspartate aminotransferase (AspAT), specifically the mitochondrial isoform GOT2. nih.govreactome.orghmdb.ca Studies on rat liver have also identified glutamic-aspartic transaminase as capable of catalyzing this conversion. nih.govhmdb.ca

The product of this reaction, 4-hydroxy-2-oxoglutarate, is further metabolized. In the terminal step of the hydroxyproline degradation pathway, the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) cleaves HOG into two smaller molecules: pyruvate (B1213749) and glyoxylate (B1226380). nih.govnih.gov These metabolites can then enter other central metabolic pathways. nih.govnih.gov For example, glyoxylate can be converted to glycine (B1666218) through transamination or to glycolate (B3277807) by glyoxylate reductase. nih.gov This entire pathway, from hydroxyproline to pyruvate and glyoxylate, highlights the role of 4-hydroxy-L-glutamate(1-) as a key intermediate. nih.gov

Table 2: Conversion of 4-Hydroxy-L-Glutamate(1-) and Subsequent Metabolism

Substrate(s)Enzyme(s)Product(s)
4-Hydroxy-L-glutamate(1-), 2-OxoglutarateAspartate aminotransferase (GOT2), 4-Hydroxyglutamate aminotransferase4-Hydroxy-2-oxoglutarate, L-Glutamate
4-Hydroxy-2-oxoglutarate4-Hydroxy-2-oxoglutarate aldolase (HOGA)Pyruvate, Glyoxylate

Enzymology of 4 Hydroxy L Glutamate 1 Interacting Enzymes

Biochemical Characterization of Enzymes

The enzymes that interact with 4-hydroxy-L-glutamate(1-) are diverse and play specific roles in its metabolic pathway.

Several key enzymes are involved in the metabolism of 4-hydroxy-L-glutamate.

Delta-1-pyrroline-5-carboxylate dehydrogenase (P5CDH), mitochondrial (ALDH4A1): This enzyme is an oxidoreductase that catalyzes the conversion of pyrroline (B1223166) hydroxycarboxylic acid to 4-hydroxy-L-glutamic acid. hmdb.cahmdb.ca It is a crucial step in connecting the urea (B33335) and tricarboxylic acid cycles. hmdb.ca While its preferred substrate is glutamic gamma-semialdehyde, it can also act on other semialdehydes. hmdb.ca

Aspartate aminotransferase (AspAT): This enzyme, also known as 4-hydroxyglutamate transaminase, belongs to the transferase class. genome.jphmdb.caebi.ac.uk It catalyzes the reaction between 4-hydroxy-L-glutamate and 2-oxoglutarate to produce 4-hydroxy-2-oxoglutarate and L-glutamate. genome.jpebi.ac.uk Oxaloacetate can act as an alternative substrate to 2-oxoglutarate. genome.jp There is evidence to suggest that this enzyme may be identical to aspartate transaminase (EC 2.6.1.1). genome.jp

4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA): Classified as a lyase (EC 4.1.3.16), this enzyme is unique to the hydroxyproline (B1673980) degradation pathway. plos.org It cleaves 4-hydroxy-2-oxoglutarate (HOG) into pyruvate (B1213749) and glyoxylate (B1226380). plos.org

Glutamate (B1630785) Dehydrogenase (GDH): This enzyme primarily catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia. nih.gov While not directly acting on 4-hydroxy-L-glutamate, it plays a role in the broader glutamate metabolism that is interconnected with the 4-hydroxy-L-glutamate pathway. researchgate.netnih.gov

Table 1: Enzyme Classification and Substrate Specificity

EnzymeEC NumberClassificationSubstrate(s)Product(s)
Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial (ALDH4A1)1.2.1.88OxidoreductasePyrroline hydroxycarboxylic acid, NAD(P)+, Water4-Hydroxy-L-glutamic acid, NAD(P)H, H+
Aspartate aminotransferase (4-hydroxyglutamate transaminase)2.6.1.23Transferase4-hydroxy-L-glutamate, 2-oxoglutarate4-hydroxy-2-oxoglutarate, L-glutamate
4-hydroxy-2-oxoglutarate aldolase (HOGA)4.1.3.16Lyase4-hydroxy-2-oxoglutarate (HOG)Pyruvate, Glyoxylate

The activity of these enzymes is dependent on specific cofactors.

ALDH4A1 requires either NAD+ or NADP+ for its oxidative activity. hmdb.canih.govwiley.com

Aspartate aminotransferase is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme. mdpi.com The catalytic cycle involves the formation of an internal aldimine with a lysine (B10760008) residue, which then forms an external aldimine with the amino acid substrate. mdpi.com

Glutamate Dehydrogenase (GDH) can be either NAD+ or NADP+ dependent, with some bacterial GDHs showing a strong preference for NAD+. nih.govoup.com For instance, the GDH from Peptostreptococcus asaccharolyticus is highly specific for NAD+. oup.com Human GDH isoenzymes, hGDH1 and hGDH2, can utilize both NAD(P)+/NAD(P)H. nih.gov The activity of GDH is also allosterically regulated by nucleotides like ADP, which acts as an activator. nih.govmdpi.com

Table 2: Cofactor Dependencies of Enzymes

EnzymeCofactor(s)
Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial (ALDH4A1)NAD+, NADP+
Aspartate aminotransferasePyridoxal Phosphate (PLP)
Glutamate Dehydrogenase (GDH)NAD+/NADH, NADP+/NADPH, ADP (activator)

The efficiency and mechanism of these enzymatic reactions have been studied through kinetic analyses.

ALDH4A1: Studies on mouse ALDH4A1 have shown that it is competitively inhibited by trans-4-hydroxy-L-proline with a competitive inhibition constant (Ki) of 0.7 mM. nih.govwiley.com L-proline also acts as an inhibitor with a Ki of 1.9 mM. nih.govwiley.com

Glutamate Dehydrogenase (GDH): The kinetic parameters of GDH vary depending on the source organism and isoenzyme. For example, Bacillus subtilis RocG has low Km values for L-glutamate (0.65 mM) and 2-oxoglutarate (0.56 mM), but a much higher Km for ammonium (B1175870) (55.6 mM). Human GDH isoenzymes also exhibit differences in their kinetic parameters, with hGDH1 having a higher Km for glutamate compared to hGDH2. mdpi.com The reaction mechanism for aminotransferases like OAT, which is similar to AspAT, follows a "ping-pong" mechanism involving two half-reactions. mdpi.com

Table 3: Kinetic Parameters of 4-Hydroxy-L-Glutamate Interacting Enzymes

EnzymeSubstrate/InhibitorKm (mM)Ki (mM)
ALDH4A1 (mouse)trans-4-hydroxy-L-proline (inhibitor)0.7
ALDH4A1 (mouse)L-proline (inhibitor)1.9
GDH (Bacillus subtilis)L-glutamate0.65
GDH (Bacillus subtilis)2-oxoglutarate0.56
GDH (Bacillus subtilis)Ammonium55.6
GDH (Geotrichum candidum)Monosodium glutamate0.018

Structural Biology of Enzymes with 4-Hydroxy-L-Glutamate(1-) Substrates or Products

The three-dimensional structures of these enzymes provide valuable insights into their function and interaction with ligands.

X-ray crystallography has been instrumental in elucidating the structures of several enzymes involved in this pathway.

High-resolution crystal structures of the bifunctional enzyme Proline Utilization A (PutA), which contains a GSALDH (ALDH4A1) domain, have been determined with various ligands bound, including trans-4-hydroxy-L-proline. nih.govnih.gov These structures reveal ternary complexes of the enzyme with an inhibitor and either NAD+ or NADH. nih.govnih.gov

Crystal structures of mouse ALDH4A1 have been solved in complex with trans-4-hydroxy-L-proline and trans-4-hydroxy-D-proline, providing a basis for understanding its stereospecificity. nih.govwiley.com

The crystal structure of glutamate-1-semialdehyde (B1620169) aminomutase, a vitamin B6-dependent enzyme, has been determined, showing an α2-dimeric structure with asymmetry in the active sites. pnas.org

The active site is the region of the enzyme where substrate binding and catalysis occur. wikipedia.org

In the GSALDH active site of PutA, the recognition of the 4-hydroxyl group of hydroxyproline isomers is stereospecific. The trans-4-OH group hydrogen bonds with a glutamate residue (Glu674), while the cis-4-OH group forms water-mediated hydrogen bonds with the backbone of a catalytic loop. nih.gov

The structural analysis of mouse ALDH4A1 suggests that the preference for the L-stereoisomer of trans-4-hydroxy-proline is due to a serine residue that forms a hydrogen bond with the amine group of the ligand. nih.govwiley.com In contrast, the D-stereoisomer's amine group does not have a direct interaction with the enzyme. nih.govwiley.com

In glutamate racemase, which also acts on a glutamate scaffold, the active site contains key residues responsible for the racemization reaction. wikipedia.org

Allosteric Regulation and Conformational Dynamics of Enzymes

The functionality of enzymes that bind 4-hydroxy-L-glutamate(1-) is intricately controlled by allosteric regulation and conformational dynamics. These mechanisms allow the cell to modulate metabolic pathways in response to changing physiological conditions.

Glutamate dehydrogenase (GDH), a key enzyme in glutamate metabolism, is a prime example of allosteric control. nih.gov Found in nearly all living organisms, GDH catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate. nih.gov In animals, this enzyme is subject to complex regulation by a wide array of allosteric effectors. nih.gov The primary endogenous modulators for mammalian GDH are GTP, which acts as a potent inhibitor, and ADP, which serves as a positive modulator. mdpi.com This regulation is thought to be an energy-sensing mechanism, linking glutamate metabolism to the cell's ATP requirements. mdpi.com ADP and L-leucine can act synergistically to activate GDH. mdpi.com Conversely, high levels of GTP, generated by the Krebs cycle, inhibit the enzyme. mdpi.com ATP exhibits a dual role, acting as an activator at low concentrations and an inhibitor at higher concentrations, likely by binding to the GTP site. nih.gov

Conformational dynamics are essential for the catalytic activity of these enzymes. mdpi.com The binding of substrates and allosteric effectors induces structural changes that can range from minor side-chain rearrangements to large-scale domain movements. mdpi.com These dynamic shifts are critical for substrate binding, catalysis, and product release. mdpi.comnih.gov For instance, the microbial aminotransferase DapC undergoes a distinct open-to-closed conformational change upon substrate binding. researcher.life This movement is crucial for catalysis and is stabilized by conserved residues. researcher.life Similarly, studies on other enzymes like dihydrofolate reductase (DHFR) have shown that ligand binding affects protein dynamics, influencing the catalytically important loop regions. mdpi.com The dynamic nature of enzymes allows them to adopt multiple conformations, and the binding of a substrate can select for a specific conformation that is optimal for the chemical reaction. rsc.org

Enzyme Inhibition and Modulation in Research Models

The activity of enzymes that interact with 4-hydroxy-L-glutamate(1-) can be modulated by various molecules, including endogenous metabolites and synthetic analogs. Understanding these inhibitory mechanisms is crucial for both basic research and therapeutic development.

Inhibition by Endogenous Metabolites and Analogs

Aldehyde dehydrogenase 4A1 (ALDH4A1) is a dual-substrate enzyme involved in both proline and hydroxyproline catabolism. wiley.comnih.gov It catalyzes the oxidation of L-glutamate-γ-semialdehyde to L-glutamate and 4-hydroxy-L-glutamate-γ-semialdehyde to 4-erythro-hydroxy-L-glutamate. wiley.comnih.gov Research has shown that trans-4-hydroxy-L-proline is a potent competitive inhibitor of mouse ALDH4A1, with a competitive inhibition constant (Ki) of 0.7 mM. wiley.comnih.gov This is stronger than the inhibition by L-proline, which has a Ki of 1.9 mM. wiley.comnih.gov This suggests that hydroxyproline catabolism is subject to substrate inhibition by trans-4-hydroxy-L-proline, similar to how proline catabolism is inhibited by L-proline. wiley.comnih.gov The stereospecificity of this inhibition is significant, with the enzyme showing a preference for the L-stereoisomer due to specific hydrogen bonding interactions in the active site. wiley.comnih.gov

The inhibition of glutamate racemase (MurI) has also been a subject of study. This enzyme is crucial for bacterial cell wall synthesis. Researchers have developed potent inhibitors based on 4-substituted d-glutamic acid analogues. acs.org Specifically, (2R,4S)-4-substituted d-Glu analogues have been shown to potently inhibit glutamate racemase and exhibit antibacterial activity. acs.org The 2-naphthyl analogue, for instance, is a competitive inhibitor with a Ki of 16 nM. acs.org

InhibitorTarget EnzymeType of InhibitionInhibition Constant (Ki)
trans-4-hydroxy-L-prolineAldehyde dehydrogenase 4A1 (ALDH4A1)Competitive0.7 mM wiley.comnih.gov
L-prolineAldehyde dehydrogenase 4A1 (ALDH4A1)Competitive1.9 mM wiley.comnih.gov
2-naphthyl analogue of d-glutamic acidGlutamate Racemase (MurI)Competitive16 nM acs.org

Mechanistic Studies of Enzyme Modulation

Mechanistic studies provide a deeper understanding of how enzyme activity is controlled. For glutamate dehydrogenase, the binding of allosteric effectors like GTP and ADP induces conformational changes that alter the enzyme's affinity for its substrates and coenzymes. nih.govnih.gov GTP enhances the binding of substrate and coenzyme to the active site, leading to inhibition, whereas ADP activates the enzyme by decreasing the affinity for the coenzyme at the active site. nih.govnih.gov

The study of proline utilization A (PutA), a bifunctional enzyme with both proline dehydrogenase and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, has revealed that L-proline can inhibit the GSALDH activity. nih.gov Crystal structures of PutA with various proline analogs bound in the GSALDH active site show a conserved mode of recognition for the inhibitor's carboxylate group. nih.gov Interestingly, kinetic measurements indicate that the inhibition is uncompetitive, which may involve the binding of proline to a remote site or to the enzyme-NADH complex. nih.gov

Computational methods, such as quantum mechanical/molecular mechanical (QM/MM) simulations, have been employed to study the reaction mechanism of enzymes like adenosylcobalamin-dependent glutamate mutase. researchgate.net These studies help to elucidate the energetics of radical formation and the role of the protein environment in catalysis. researchgate.netumich.edu For example, investigations into the reaction of glutamate mutase with substrate analogs like 2-thiolglutarate have provided insights into how the structure of the substrate influences the stability of radical intermediates and can lead to enzyme inhibition. umich.edu

Biological Functions and Mechanistic Investigations of 4 Hydroxy L Glutamate 1

Role in Cellular Homeostasis and Amino Acid Balance

4-Hydroxy-L-glutamate(1-) is a key player in the intricate network of metabolic pathways that govern cellular homeostasis and the balance of amino acids. Its presence and metabolism are intrinsically linked to the pools of other significant amino acids, particularly glutamate (B1630785) and proline. The reversible conversion of 4-hydroxy-L-glutamate to α-ketoglutarate, a central intermediate in the Krebs cycle, positions it at the crossroads of carbon and nitrogen metabolism. This connection allows it to contribute to cellular energy production and the synthesis of other non-essential amino acids through transamination reactions.

The regulation of 4-hydroxy-L-glutamate levels is crucial for maintaining nitrogen balance within the cell. As a product of hydroxyproline (B1673980) degradation, its catabolism provides a source of nitrogen that can be utilized for the synthesis of other nitrogen-containing compounds or excreted as urea (B33335). This metabolic flexibility underscores its importance in adapting to varying physiological conditions and dietary inputs, ensuring the appropriate supply of amino acid precursors for protein synthesis and other biosynthetic processes.

Participation in Macromolecular Turnover and Recycling

4-Hydroxy-L-glutamate(1-) plays a critical role in the turnover and recycling of macromolecules, most notably in the degradation of collagen, the most abundant protein in mammals.

Hydroxyproline Recycling and Collagen Degradation Pathways

Collagen is unique in its high content of the modified amino acid hydroxyproline, which is essential for its structural stability. During the natural process of collagen turnover, or in pathological conditions involving tissue remodeling, collagen is broken down by collagenases and other proteases, releasing small peptides and free amino acids, including hydroxyproline.

Once released, L-hydroxyproline cannot be directly re-utilized for protein synthesis. Instead, it enters a specific catabolic pathway, primarily in the liver and kidneys. The initial step involves the oxidation of L-hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate, a reaction catalyzed by hydroxyproline oxidase. This intermediate is then non-enzymatically hydrolyzed to 4-hydroxy-L-glutamate-γ-semialdehyde, which is subsequently oxidized by the enzyme 4-hydroxy-L-glutamate-γ-semialdehyde dehydrogenase to yield erythro-4-hydroxy-L-glutamate.

Influence on Glutamate Transport Systems and Synaptic Homeostasis

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and the precise regulation of its extracellular concentration is vital for normal synaptic transmission and the prevention of excitotoxicity. This regulation is primarily achieved by a family of high-affinity excitatory amino acid transporters (EAATs).

Research into the interaction of glutamate analogs with these transporters has provided valuable insights into their function. Studies on compounds structurally similar to 4-hydroxy-L-glutamate have shown that modifications to the glutamate backbone can significantly alter their interaction with EAATs. Specifically, l-threo-4-hydroxyglutamate has been identified as a substrate for both the EAAT1 and EAAT2 transporter subtypes. doi.org This indicates that 4-hydroxy-L-glutamate can be recognized and transported by these key glial and neuronal transporters, suggesting a potential role in modulating glutamate levels at the synapse. By being a substrate, it could compete with glutamate for uptake, thereby influencing the duration and magnitude of glutamatergic signaling. This interaction highlights its potential contribution to synaptic homeostasis, ensuring the efficient clearance of glutamate from the synaptic cleft to maintain normal neuronal function.

Mechanistic Insights into Transporter Modulation by Related Compounds

The study of glutamate analogs has been instrumental in understanding the structure-function relationship of EAATs. The chemical nature and stereochemistry of substituents on the glutamate molecule are critical determinants of whether a compound will act as a substrate, an inhibitor, or have no effect on a particular transporter subtype.

For instance, the introduction of a methyl group at the 4-position of glutamate, as in (2S,4R)-4-methylglutamate, results in a potent blocker of EAAT2, while it is transported by EAAT1. doi.org In contrast, the presence of a hydroxyl group at the same position, as in l-threo-4-hydroxyglutamate, allows it to be a substrate for both transporters. doi.org This suggests that the electronic and steric properties of the substituent at the 4-position are crucial for the conformational changes required for the transport cycle. A bulkier, more hydrophobic group like methyl may allow for binding but prevent the subsequent translocation step in EAAT2, leading to inhibition. The smaller, more polar hydroxyl group, however, is permissive for transport in both subtypes.

These findings provide a mechanistic framework for understanding how 4-hydroxy-L-glutamate(1-) likely interacts with glutamate transporters. Its ability to act as a substrate is consistent with the presence of the hydroxyl group, which is tolerated by the binding pocket and allows for the subsequent conformational changes necessary for transport. This contrasts with other analogs that act as inhibitors by binding to the transporter without being translocated, thereby blocking the uptake of glutamate.

Distribution and Metabolic Significance Across Diverse Organisms and Tissues

4-Hydroxy-L-glutamate is not confined to mammals but is found across a diverse range of organisms, highlighting its fundamental metabolic importance.

Bacteria: In various bacterial species, 4-hydroxy-L-glutamate is an intermediate in the degradation of hydroxyproline, which they can utilize as a carbon and nitrogen source. This metabolic capability is particularly relevant in environments rich in decaying organic matter containing collagen.

Yeast: In yeast, such as Saccharomyces cerevisiae, amino acid metabolism is a central part of their physiology. While not as prominent as in collagen metabolism in mammals, the pathways involving hydroxy-amino acids contribute to the metabolic flexibility of these organisms.

Mammalian Organs: In mammals, the metabolism of 4-hydroxy-L-glutamate is most significant in the liver and kidneys . These organs are the primary sites of collagen turnover and amino acid catabolism. The enzymes responsible for the conversion of hydroxyproline to 4-hydroxy-L-glutamate and its subsequent degradation are highly expressed in these tissues. This localization reflects the central role of the liver and kidneys in maintaining systemic amino acid homeostasis and processing metabolic byproducts.

The widespread distribution and conserved metabolic role of 4-hydroxy-L-glutamate across different life forms underscore its essential function in the fundamental processes of amino acid turnover and cellular metabolism.

Advanced Research Methodologies for 4 Hydroxy L Glutamate 1 Studies

Chemical and Enzymatic Synthesis for Research Probes

The generation of specific isomers and analogs of 4-hydroxy-L-glutamate(1-) is fundamental for probing its interactions with receptors and enzymes. Both chemical and enzymatic approaches are employed to produce these essential research tools for biochemical and structural analyses.

The stereoselective synthesis of 4-hydroxy-L-glutamate(1-) isomers and analogs is a complex challenge due to the presence of multiple stereogenic centers. Researchers have developed various strategies to achieve high diastereoselectivity, often starting from chiral precursors. These synthetic routes are critical for creating specific molecular probes to investigate the biological activities of each stereoisomer. nih.govresearchgate.net

One common approach involves the use of electrophilic hydroxylation on a derivative of L-glutamate. For example, the lithium enolate of dimethyl N-Cbz-L-glutamate can be treated with Davis oxaziridine (B8769555) to introduce a hydroxyl group at the C4 position, predominantly yielding the (2S,4S) isomer. nih.gov Other strategies begin with naturally occurring chiral molecules like serine, pyroglutamic acid, and 4-hydroxyproline (B1632879) to ensure the desired stereochemistry. nih.gov The synthesis of orthogonally protected derivatives is also of significant interest as these compounds serve as valuable building blocks for constructing more complex molecules and natural products. nih.gov

Key synthetic strategies for obtaining 4-hydroxy-L-glutamate(1-) isomers include:

Electrophilic hydroxylation: Introduction of a hydroxyl group onto a glutamate (B1630785) backbone using chiral reagents to control stereochemistry. nih.gov

Bromination of L-glutamic acid: This method can produce a mixture of diastereoisomers that can then be separated. nih.gov

Cycloaddition reactions: Nitrone cycloadditions have been investigated for the stereoselective synthesis of 4-hydroxy 4-substituted glutamic acids. researchgate.net

These synthetic methodologies are instrumental in producing a library of glutamic acid analogs with modified structures, which can be used to map the active sites of glutamate receptors and develop ligands with therapeutic potential. nih.gov

The availability of pure 4-hydroxy-L-glutamate(1-) is essential for detailed biochemical and structural investigations. Both chemical synthesis and enzymatic production methods are utilized to generate sufficient quantities of this compound for in vitro assays, receptor binding studies, and structural biology techniques like X-ray crystallography and NMR spectroscopy.

Enzymatic synthesis offers a green and highly specific alternative to chemical synthesis. For instance, microorganisms like Corynebacterium glutamicum can be metabolically engineered to produce L-glutamate family amino acids. nih.gov While direct enzymatic synthesis of 4-hydroxy-L-glutamate(1-) on a large scale is an area of ongoing research, enzymes involved in hydroxyproline (B1673980) metabolism are of interest, as 4-hydroxy-L-glutamic acid is an intermediate in its degradation. nih.gov The enzymatic conversion of D-allohydroxyproline to L-glutamate has also been studied, highlighting the potential of enzymatic pathways for producing related amino acids. acs.org

The production of these compounds allows for:

Biochemical assays: To determine the affinity and efficacy of 4-hydroxy-L-glutamate(1-) and its analogs at various glutamate receptors.

Structural studies: To understand the molecular basis of interaction between 4-hydroxy-L-glutamate(1-) and its binding partners.

Probing enzyme mechanisms: To investigate the enzymes that metabolize 4-hydroxy-L-glutamate(1-).

Advanced Analytical Techniques for Quantification in Biological Research

Accurate and sensitive quantification of 4-hydroxy-L-glutamate(1-) in complex biological samples is critical for understanding its physiological and pathological roles. A suite of advanced analytical techniques has been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultrahigh Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are powerful techniques for the separation, identification, and quantification of amino acids and their derivatives from biological matrices. helixchrom.complu.mxnih.govmeasurlabs.comwaters.com

UPLC-MS/MS offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. measurlabs.comwaters.com This is achieved by using columns with smaller particle sizes, which operate at higher pressures. measurlabs.comwaters.com For the analysis of polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. helixchrom.com

In a typical UPLC-MS/MS workflow for amino acid analysis, the sample is first subjected to chromatographic separation on a UPLC column. The eluting analytes are then ionized, and the mass spectrometer selects precursor ions of a specific mass-to-charge ratio (m/z), fragments them, and detects the resulting product ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. plu.mx

ParameterHPLCUPLC-MS/MS
Principle Separation based on partitioning between a stationary and mobile phase.High-resolution separation coupled with mass-based detection and fragmentation for specific quantification.
Resolution GoodExcellent
Sensitivity Moderate to highVery high
Analysis Time LongerShorter (e.g., under 8 minutes for multiple neurotransmitters) plu.mx
Sample Throughput LowerHigher

This methodology has been successfully applied to quantify glutamate in various samples, including brain tissue, cerebrospinal fluid, and blood serum. plu.mxnih.gov

Amino acid analyzers are dedicated instruments designed for the accurate and precise quantification of amino acids and their derivatives in a wide range of samples, including physiological fluids and protein hydrolysates. harvardbioscience.comavantorsciences.com These systems are considered a gold standard in amino acid analysis due to their robustness and reproducibility. harvardbioscience.comsykam.com

Classical amino acid analyzers are typically based on ion-exchange liquid chromatography followed by post-column derivatization with ninhydrin. sykam.com The resulting colored compounds are then detected by a spectrophotometer at specific wavelengths. sykam.comlabcompare.com This method is highly reliable and is even mandated by some regulatory bodies for certain applications. sykam.com

Modern amino acid analyzers can be integrated with other detection systems and offer automated operation, making them suitable for both research and clinical diagnostics. harvardbioscience.comlabmate.com They can identify and quantify a large number of amino acids and their derivatives in various biological matrices. harvardbioscience.com

FeatureDescription
Separation Principle Ion-exchange chromatography
Detection Method Post-column derivatization (e.g., with ninhydrin) followed by spectrophotometry.
Applications Clinical diagnostics, pharmaceutical research, food quality testing, biochemical research. labmate.com
Advantages High accuracy, precision, and robustness. harvardbioscience.com

Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic changes in metabolic pathways in vivo. nih.gov This approach involves introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites. nih.govmssm.edunih.gov

By measuring the isotopic enrichment in metabolites of interest, such as 4-hydroxy-L-glutamate(1-), researchers can quantify the rates of metabolic reactions and elucidate the contributions of different pathways to its synthesis and degradation. nih.gov This provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone.

The analysis of isotopologue distribution is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This methodology is invaluable for understanding how metabolic pathways are rewired in various physiological and pathological states. nih.gov

Key Aspects of Stable Isotope Tracing:

Tracers: Commonly used tracers include ¹³C-glucose and ¹³C, ¹⁵N-glutamine. nih.gov

Analysis: Mass spectrometry or NMR is used to determine the mass isotopomer distribution of metabolites.

Applications: Studying systemic disease, cancer metabolism, and personalized medicine. nih.gov

Computational and Structural Biology Approaches

Advanced computational and structural biology methodologies are pivotal in unraveling the intricate molecular interactions and functional mechanisms related to 4-hydroxy-L-glutamate(1-). These approaches provide a powerful lens to investigate ligand-enzyme binding, elucidate reaction mechanisms, and guide the discovery of novel derivatives with therapeutic potential. By integrating computational simulations with experimental techniques, researchers can gain unprecedented insights into the behavior of this important amino acid derivative at the atomic level.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and dynamics simulations are indispensable computational tools for predicting and analyzing the binding of ligands, such as 4-hydroxy-L-glutamate(1-), to their respective enzyme targets. These methods allow for the visualization and energetic assessment of the intermolecular interactions that govern molecular recognition and catalytic processes.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode. For instance, in studies of enzymes like glutamate synthase, docking simulations can reveal how 4-hydroxy-L-glutamate(1-) or its analogs fit into the active site. Key interactions, such as hydrogen bonds and electrostatic interactions with specific amino acid residues, can be identified. For example, the interaction of glutamic acid with metabotropic glutamate receptors (mGluR) has shown hydrogen bond formation with residues like Ser165 and Thr188. rjpbcs.com

Molecular dynamics (MD) simulations build upon docking results by providing a dynamic view of the ligand-enzyme complex over time. These simulations can reveal conformational changes in both the ligand and the enzyme upon binding, which are crucial for catalytic activity. nih.gov For example, MD simulations of glutamate synthase have demonstrated that substrate binding can induce conformational shifts that are essential for the catalytic cycle, such as the closure of active site loops to shield the reaction from the solvent. nih.gov

Table 1: Key Amino Acid Interactions in Glutamate Receptor Binding Identified Through Molecular Docking

Amino Acid ResidueType of InteractionReceptorSignificance
Tyr74Hydrogen BondmGluRCrucial for ligand binding. rjpbcs.com
Arg78Hydrogen BondmGluRContributes to the stability of the ligand-receptor complex. rjpbcs.com
Ser165Hydrogen BondmGluRDirect interaction with the glutamate ligand. rjpbcs.com
Thr188Hydrogen BondmGluRForms a key hydrogen bond with the ligand. rjpbcs.com
Tyr236Hydrophobic InteractionmGluRInteracts with the benzene (B151609) ring of ligands. rjpbcs.com

Site-Directed Mutagenesis for Mechanistic Elucidation

Site-directed mutagenesis is a powerful experimental technique used to probe the functional roles of specific amino acid residues within an enzyme. neb.comidtdna.com By systematically replacing target amino acids, researchers can assess the impact of these mutations on enzyme activity, substrate binding, and catalytic mechanism. This method is instrumental in validating hypotheses generated from computational studies.

In the context of enzymes that interact with 4-hydroxy-L-glutamate(1-), site-directed mutagenesis can be employed to identify catalytic residues and residues essential for substrate specificity. For example, if computational models predict that a specific glutamate residue in an enzyme's active site is crucial for catalysis, mutating this residue to a non-functional amino acid like alanine (B10760859) would be expected to abolish or significantly reduce enzyme activity. nih.gov Such an outcome would provide strong experimental support for the proposed catalytic role of that residue.

Studies on enzymes like α-1,3-galactosyltransferase have utilized site-directed mutagenesis to investigate the role of a glutamate residue (E317) as a catalytic nucleophile. nih.gov Replacing this glutamate with other amino acids such as alanine, aspartic acid, cysteine, or histidine and observing the resulting changes in enzyme activity helps to elucidate its precise role in the reaction mechanism. nih.gov Similarly, this technique has been applied to the lac permease of Escherichia coli to study the function of Glu325 in lactose/H+ symport. core.ac.uk

Table 2: Examples of Site-Directed Mutagenesis for Studying Enzyme Mechanisms

EnzymeTarget ResidueMutationObserved Effect
α-1,3-GalactosyltransferaseGlutamate-317 (E317)E317A, E317D, E317C, E317HDetermined the critical role of E317 in enzyme activity. nih.gov
Photosystem II Protein CP 43Glutamate-352 (E352)E352QSeverely impaired photosystem II activity and assembly. nih.gov
Lac PermeaseGlutamate-325 (E325)E325A, E325D, E325Q, etc.Demonstrated the critical role of Glu325 in proton translocation. core.ac.uk

In Silico Identification of Derivatives with Potential Biological Activity

In silico methods play a crucial role in the rational design and discovery of novel derivatives of 4-hydroxy-L-glutamate(1-) with desired biological activities. These computational approaches enable the high-throughput screening of virtual compound libraries and the optimization of lead compounds before their chemical synthesis and biological testing, thereby accelerating the drug discovery process.

The process often begins with the analysis of the structure-activity relationships of known ligands. By understanding which chemical modifications enhance or diminish biological activity, new derivatives can be designed. For example, based on the structure of glutamic acid, a library of 123 derivatives was theoretically formulated to identify candidates with potential anticancer properties. nih.gov

Virtual screening techniques, such as molecular docking, are then used to predict the binding affinity of these designed derivatives to a specific biological target. This allows for the prioritization of compounds that are most likely to be active. For instance, in silico studies have been used to design and identify new α-amino amide derivatives as potential histone deacetylase 6 (HDAC6) inhibitors. mdpi.com Following the in silico screening, the most promising candidates are synthesized and evaluated for their biological activity. In the study of glutamic acid derivatives, this approach led to the identification of compound 4Db6, which exhibited significant bioactivity, and molecular docking was used to determine its binding site in the glutamine synthetase structure. nih.gov

Derivatives and Analogs of 4 Hydroxy L Glutamate 1 in Biochemical Research

Synthesis and Characterization of Structural Analogs of 4-Hydroxy-L-Glutamate(1-)

The generation of structural analogs of 4-hydroxy-L-glutamate(1-) is a key focus in medicinal chemistry and chemical biology. These synthetic efforts aim to create molecules with modified properties to better understand their biological roles. nih.gov A variety of synthetic strategies have been developed to produce a diverse range of analogs.

One prominent approach involves the de novo total synthesis of both natural product analogs and artificial compounds. nih.gov For example, a second-generation synthesis has been developed to produce a library of 12 artificial glutamate (B1630785) analogs, including piperidine-containing structures. nih.gov This improved route allows for the efficient and diverse preparation of these complex molecules. nih.gov Another significant area of research is the synthesis of nonracemic hydroxyglutamic acid analogs, which are crucial for studying receptor interactions due to the stereospecificity of biological targets. nih.gov Many of these syntheses start from naturally occurring chiral molecules, such as serine, pyroglutamic acid, and 4-hydroxyproline (B1632879), to ensure the correct stereochemistry in the final product. nih.gov

Furthermore, specific analogs have been synthesized to probe structure-activity relationships. For instance, nine mono- and dihydroxyanilide analogs of L-glutamic acid γ-(4-hydroxyanilide) and L-glutamic acid γ-(3,4-dihydroxyanilide) were synthesized to evaluate their potential as agents against melanoma. nih.gov These syntheses allow for systematic modifications, such as changing the position of hydroxyl groups on the aromatic ring or altering the amino acid side chain, to determine their impact on biological activity. nih.gov Orthogonally protected derivatives of (4S)-4-hydroxy-L-glutamic acid have also been synthesized, which are valuable intermediates for the total synthesis of complex natural products like the thiopeptide antibiotic nosiheptide. nih.gov

Table 1: Examples of Synthesized Analogs of 4-Hydroxy-L-Glutamate(1-)

Analog Type Specific Examples Synthetic Approach Reference
Artificial Glutamate Analogs Piperidine-containing analogs (1c, 5c, 7c) Diversity-oriented de novo synthesis nih.gov
Nonracemic Hydroxyglutamic Acids (4S)-4-hydroxy-L-glutamic acid derivatives Electrophilic hydroxylation from chiral precursors nih.gov
Hydroxyanilide Analogs L-glutamic acid γ-(2,5-dihydroxyanilide) Chemical synthesis from L-glutamic acid nih.gov
Protected Derivatives Orthogonally protected (4S)-4-hydroxy-L-glutamic acid Multi-step chemical synthesis nih.gov

Utility as Chiral Building Blocks in Natural Product Synthesis

Beyond their direct biological activities, derivatives of 4-hydroxy-L-glutamate(1-) and other amino acids serve as valuable chiral building blocks in the asymmetric synthesis of complex natural products. researchgate.netmdpi.comresearchgate.net The inherent chirality of these molecules provides a strategic starting point for constructing enantiomerically pure target molecules, which is often crucial for their biological function. mdpi.com

L-glutamic acid-derived chirons are considered versatile building blocks for the enantioselective total synthesis of a wide range of natural products. researchgate.net For instance, the synthesis of the A-B bicyclic ring structure of the natural product Stemocurtisine has been accomplished using L-glutamic acid as the starting material. researchgate.net Similarly, L-glutamic acid and L-alanine derivatives have been used to synthesize a chiral monomer precursor for AABB-type stereoregular polyamides, which are of interest as potentially biodegradable polymers. researchgate.net

The use of these chiral building blocks is a cornerstone of "chiral pool" synthesis, a strategy that leverages the abundance of enantiomerically pure natural products like amino acids and carbohydrates to create complex molecular architectures. researchgate.net This approach is not only efficient but also allows for the generation of structural diversity in the synthesized natural products. mdpi.com

Q & A

Q. What are the key metabolic pathways involving 4-hydroxy-L-glutamate(1-), and how can its role be experimentally validated?

  • Methodological Answer : 4-Hydroxy-L-glutamate(1-) is an intermediate in γ-hydroxyglutamic acid metabolism, participating in transamination reactions with 2-oxoglutarate to yield 4-hydroxy-2-oxoglutarate and glutamate . To validate its role, researchers can:
  • Use isotopic labeling (e.g., 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled substrates) to track metabolic flux in cell cultures or tissue homogenates .
  • Employ enzyme activity assays (e.g., for 4-hydroxyglutamate aminotransferase) with UV-Vis spectroscopy to monitor reaction kinetics .
  • Analyze pathway disruptions via knockout models or enzyme inhibitors, followed by LC-MS/MS quantification of intermediates .

Q. What experimental strategies are recommended for synthesizing and isolating 4-hydroxy-L-glutamate(1-) with high enantiomeric purity?

  • Methodological Answer :
  • Synthesis : Use asymmetric catalysis or enzymatic resolution (e.g., aminotransferases) to ensure stereochemical fidelity. For example, chiral pool synthesis starting from L-glutamic acid derivatives .
  • Isolation : Purify via ion-exchange chromatography (e.g., Dowex resin) or reverse-phase HPLC with chiral columns. Validate purity using 1H^1\text{H}-NMR (e.g., coupling constants for stereochemistry) and polarimetry .

Q. How can researchers distinguish 4-hydroxy-L-glutamate(1-) from structural analogs during characterization?

  • Methodological Answer :
  • Spectroscopic Techniques : Compare 1H^1\text{H}- and 13C^{13}\text{C}-NMR chemical shifts (e.g., C4 hydroxyl proton at δ ~4.2 ppm) and IR absorption bands (O-H stretch at ~3400 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the exact mass (163.0546 Da for the deprotonated form) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., (2S,4R) configuration) .

Q. What enzymatic assays are suitable for studying 4-hydroxy-L-glutamate(1-) activity in vitro?

  • Methodological Answer :
  • Coupled Assays : Combine with glutamate dehydrogenase (GDH) and monitor NADH oxidation at 340 nm .
  • Kinetic Analysis : Use Michaelis-Menten parameters (KmK_m, VmaxV_{max}) derived from spectrophotometric or fluorometric detection .
  • Inhibition Studies : Test competitive inhibitors (e.g., oxalacetate analogs) to elucidate substrate specificity .

Q. How should researchers address stability challenges when handling 4-hydroxy-L-glutamate(1-) in aqueous solutions?

  • Methodological Answer :
  • Storage : Prepare fresh solutions in deoxygenated buffers (pH 7–8) and store at –80°C in aliquots to prevent hydrolysis .
  • Stability Monitoring : Use periodic HPLC analysis to detect degradation products (e.g., 4-hydroxy-2-oxoglutarate) .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in reported metabolic roles of 4-hydroxy-L-glutamate(1-)?

  • Methodological Answer :
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (enzyme abundance), and metabolomics (LC-MS) to reconcile conflicting pathway annotations .
  • Isotope Tracing : Use 13C^{13}\text{C}-glutamate pulse-chase experiments in primary hepatocytes to validate competing hypotheses (e.g., mitochondrial vs. cytosolic pathways) .

Q. How can isomer-specific analysis of 4-hydroxy-L-glutamate(1-) be optimized for complex biological matrices?

  • Methodological Answer :
  • Chiral Derivatization : React with Marfey’s reagent (FDAA) to separate enantiomers via UPLC-MS .
  • Magnetic Resonance : Apply ^1\text{H-13C^{13}\text{C} HSQC NMR for stereochemical assignment in tissue extracts .

Q. What computational models predict the interaction of 4-hydroxy-L-glutamate(1-) with enzymes like 4-hydroxyglutamate aminotransferase?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate substrate-enzyme binding using software like GROMACS, focusing on active-site residues (e.g., Lys246, Asp178) .
  • Docking Studies : Use AutoDock Vina to screen binding affinities of structural analogs .

Q. How does 4-hydroxy-L-glutamate(1-) influence redox homeostasis, and what experimental designs capture its synergy with other metabolites?

  • Methodological Answer :
  • Redox Profiling : Measure glutathione (GSH/GSSG) ratios and ROS levels in CRISPR-edited cell lines lacking 4-hydroxyglutamate aminotransferase .
  • Metabolite Correlation Networks : Use weighted gene co-expression network analysis (WGCNA) to identify synergistic partners (e.g., aspartate, 2-oxoglutarate) .

Q. What strategies validate the biosynthetic origin of 4-hydroxy-L-glutamate(1-) in non-model organisms?

  • Methodological Answer :
  • Gene Cluster Mining : Annotate genomes for homologs of bacterial hgl (hydroxyglutamate lyase) genes using tools like antiSMASH .
  • Heterologous Expression : Clone candidate genes into E. coli and quantify metabolite production via 13C^{13}\text{C}-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.